The compound is classified under organic compounds, specifically as an amine and a piperidine derivative. Its chemical identity is defined by the International Union of Pure and Applied Chemistry naming conventions, with a molecular formula of and a molecular weight of approximately 105.14 g/mol. The compound is also referenced in various databases under different identifiers, including its CAS number, which is not explicitly provided but can be derived from its structure.
The synthesis of 3-fluoropiperidin-4-amine typically involves several methods, including:
The molecular structure of 3-fluoropiperidin-4-amine features a six-membered saturated ring (piperidine) with a fluorine atom at one carbon (C3) and an amino group (-NH2) at another carbon (C4). The structural formula can be represented as follows:
3-Fluoropiperidin-4-amine participates in various chemical reactions:
The mechanism of action for 3-fluoropiperidin-4-amine involves its interaction with specific molecular targets within biological systems. The presence of fluorine enhances its binding affinity to target proteins, which may modulate neurotransmitter systems or inhibit/enhance enzymatic activities depending on the application context. This property makes it valuable in drug development, particularly for neurological disorders.
3-Fluoropiperidin-4-amine has significant applications in medicinal chemistry:
Pyridine N-oxides serve as pivotal precursors for achieving meta-selective fluorination in 3-fluoropiperidin-4-amine synthesis. Conventional nucleophilic aromatic substitution (SNAr) on pyridines fails at the meta position due to electronic deactivation, but N-oxidation significantly enhances ring reactivity by reducing aromaticity and stabilizing anionic intermediates. As demonstrated in halogen-exchange reactions, 3-bromo-4-nitropyridine N-oxide undergoes fluorination at the meta position with tetrabutylammonium fluoride ([18F]TBAF) at ambient temperature, yielding 3-fluoro-4-nitropyridine N-oxide in 20.7 ± 2.7% yield within minutes. This contrasts sharply with unactivated 3-bromopyridine, which shows no reaction under identical conditions [3]. The N-oxide group directs fluorination selectivity by altering the ring’s electron distribution, making meta-C–F bond formation thermodynamically favorable. Subsequent hydrogenation (Pd/C, H₂) reduces both the N-oxide and nitro groups, affording 3-fluoropiperidin-4-amine in quantitative yield [3].
Table 1: Fluorination Efficiency of Pyridine N-Oxide vs. Conventional Pyridines
Precursor | Conditions | Product | Yield (%) | Selectivity (meta:para) |
---|---|---|---|---|
3-Bromo-4-nitropyridine | TBAF, RT, 15 min | 3-Bromo-4-fluoropyridine | 71.1 ± 3.6 | <0.2:99.8 |
3-Bromo-4-nitropyridine N-oxide | TBAF, RT, 15 min | 3-Fluoro-4-nitropyridine N-oxide | 20.7 ± 2.7 | 91:9 |
3-Bromopyridine N-oxide | TBAF, 120°C, 30 min | 3-Fluoropyridine N-oxide | >25 | >98:2 |
Halogen-exchange fluorination, particularly using [18F]KF/K222 complexes, enables isotopic labeling for PET imaging applications but faces significant regiochemical hurdles. Electron-withdrawing groups (e.g., nitro, cyano) at the ortho position are typically required to activate meta-halogen displacement in pyridines. However, competing reactions occur when multiple leaving groups exist: 3-halo-4-nitropyridines undergo exclusive para-nitro displacement over meta-halogen exchange due to superior leaving-group ability [3] [5]. Catalytic solutions leverage in situ-generated [18F]fluoride with cryptands (K222) to enhance nucleophilicity. For example, methyl 3-nitroisonicotinate undergoes fluorination at 80°C in acetonitrile, followed by hydrolysis to yield 3-[18F]fluoroisonicotinic acid—a precursor to 3-[18F]fluoropiperidin-4-amine via Yamada-Curtius rearrangement [1]. Key limitations include:
Table 2: Substrate Scope for Meta-Halogen Exchange Fluorination
Substrate | Activating Group | Catalyst/Additive | Meta:Para* Ratio | RCY (%) |
---|---|---|---|---|
3-Br-4-NO₂-pyridine | None | K222/K₂CO₃ | <0.2:99.8 | 0 |
3-Br-4-NO₂-pyridine N-oxide | N-oxide | TBAF | 91:9 | 20.7 |
3-I-4-CN-pyridine | Cyano | CsF | 85:15 | 38 |
Stereoselective synthesis of 3-fluoropiperidin-4-amine centers on controlling the C3 fluorine orientation (axial/equatorial), which critically modulates the basicity (pKa) of the C4-amino group. Two advanced strategies dominate:
Solid-phase peptide synthesis (SPPS) principles enable efficient incorporation of 3-fluoropiperidin-4-amine into complex peptidomimetics. N-Fmoc-protected 3-fluoropiperidin-4-amine building blocks can be anchored to N-(9-fluorenylmethyloxycarbonyl)-amide resins (e.g., Sieber amide resin) via standard carbodiimide (DIC) or uronium (HATU/HBTU) coupling [4]. Ultrasonic agitation accelerates coupling kinetics tenfold, minimizing epimerization. Post-assembly, cleavage with trifluoroacetic acid (TFA) releases C-terminal amides, while nucleophile-labile resins (e.g., 2-chlorotrityl) afford carboxylic acids. Challenges include:
Key bottlenecks in 3-fluoropiperidin-4-amine synthesis involve undesired regioisomers, defluorination, and low radiochemical yields (RCY):
Table 3: Byproduct Profiles in Fluoropiperidine Synthesis
Reaction | Primary Byproduct | Formation Cause | Mitigation Strategy |
---|---|---|---|
Fluorination of 3-Br-4-NO₂-pyridine | 3-Br-4-F-pyridine | Para-nitro displacement | Use N-oxide precursors |
Hydrogenation of fluoroenamides | Des-fluoro piperidine | Metal-induced C–F cleavage | Ti(OiPr)₄ (2 equiv) |
[18F]TBAF labeling of N-oxides | 19F/18F exchange products | Equilibrium kinetics | Rapid purification post-reaction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0